1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a trifluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-chloro-4-methylbenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
- 1-(2-Chloro-4-methylphenyl)ethanone
- 2-Chloro-4-methylbenzoyl chloride
- 2-Chloro-4-methylphenyl dithiocarbamate
Uniqueness: 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C9H6ClF3O |
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Molecular Weight |
222.59 g/mol |
IUPAC Name |
1-(2-chloro-4-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H6ClF3O/c1-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4H,1H3 |
InChI Key |
MSJGUMFCQVAYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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